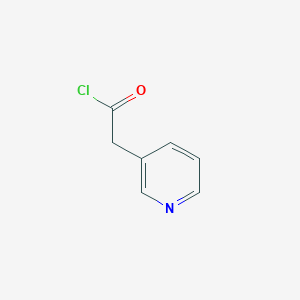

2-(Pyridin-3-yl)acetyl chloride

Vue d'ensemble

Description

2-(Pyridin-3-yl)acetyl chloride is an organic compound that belongs to the class of acyl chlorides. It features a pyridine ring substituted at the 3-position with an acetyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming various derivatives.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that 2-(Pyridin-3-yl)acetyl chloride may also interact with various biological targets.

Mode of Action

It is known that the compound can be used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These acids have shown a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . The interaction of this compound with its targets could potentially lead to these effects.

Biochemical Pathways

Similar compounds have been found to inhibit collagen synthesis , suggesting that this compound may also affect pathways related to collagen production and fibrosis.

Pharmacokinetics

Similar compounds such as imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Similar compounds have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These effects suggest that this compound may also have diverse molecular and cellular impacts.

Action Environment

Similar compounds such as imidazole derivatives are known to be stable and highly soluble in water and other polar solvents , suggesting that the action of this compound may also be influenced by the solvent environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)acetyl chloride typically involves the chlorination of 2-(Pyridin-3-yl)acetic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving overall safety.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pyridin-3-yl)acetyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(Pyridin-3-yl)acetic acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Biaryl Compounds: Formed through coupling reactions.

Applications De Recherche Scientifique

2-(Pyridin-3-yl)acetyl chloride is utilized in various scientific research applications:

Biology: Used in the modification of biomolecules for studying biological processes.

Industry: Employed in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Pyridin-2-yl)acetyl chloride

- 2-(Pyridin-4-yl)acetyl chloride

- 3-(Pyridin-2-yl)propionyl chloride

Uniqueness

2-(Pyridin-3-yl)acetyl chloride is unique due to the position of the acetyl chloride group on the pyridine ring, which influences its reactivity and the types of derivatives it can form. This positional isomerism can lead to differences in the biological activity and chemical properties of the resulting compounds .

Propriétés

IUPAC Name |

2-pyridin-3-ylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVFMHCTUFZMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

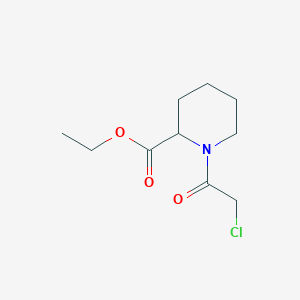

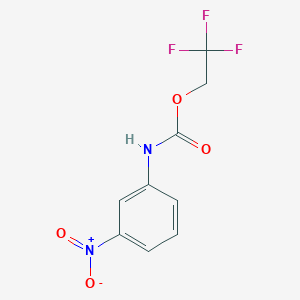

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.